1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene
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Overview
Description
The compound is a derivative of biphenyl and naphthalene, both of which are aromatic hydrocarbons . The presence of a bromine atom suggests that it might be used in electrophilic aromatic substitution reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, brominated biphenyls and naphthalenes are often synthesized through electrophilic aromatic substitution .Molecular Structure Analysis
The compound likely has a planar structure typical of aromatic compounds, with a bromine atom attached to one of the carbon atoms .Chemical Reactions Analysis
Brominated aromatic compounds like this one often participate in electrophilic aromatic substitution reactions .Scientific Research Applications
1. Applications in Organic Electronics:
- Naphthalene-based host materials, including derivatives of "1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene", have been studied for use in red phosphorescent organic light-emitting diodes (PHOLEDs). These materials exhibit excellent device performance at low doping concentrations due to efficient energy transfer and reduced concentration quenching (Li et al., 2018).
2. Catalysis and Synthesis:
- Compounds including "this compound" derivatives form complexes with palladium and exhibit high catalytic activity in Suzuki reactions (Potkin et al., 2014).
- The synthesis of various naphthalene derivatives, including those with bromo-biphenyl components, is an area of interest for constructing complex organic molecules (Singha et al., 2012).
3. Thermodynamics and Phase Transitions:
- Studies on the thermodynamics of phase transition for naphthalene derivatives, including biphenyl naphthalenes, focus on understanding their vapor pressures and related properties (Rocha et al., 2008).
4. Spectroscopic Applications:
- Naphthalene derivatives, similar to "this compound", have been synthesized and characterized for use as thiol-reactive phosphorescent probes in spectroscopy (Marriott et al., 1994).
5. Advanced Organic Synthesis:
- Research in the field of advanced organic synthesis often includes the use of naphthalene and biphenyl derivatives for constructing complex molecular structures (Ozeryanskii et al., 2020).
Mechanism of Action
Target of Action
Brominated biphenyl compounds have been known to interact with various enzymes and receptors in the body, particularly those involved in the metabolism of xenobiotics .
Mode of Action
Brominated biphenyls are generally lipophilic and can easily cross cell membranes to interact with intracellular targets . They may also undergo metabolic transformations in the body, potentially leading to the formation of reactive metabolites .
Biochemical Pathways
The compound “1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene” may affect various biochemical pathways due to its potential interactions with different enzymes and receptors .
Pharmacokinetics
Brominated biphenyls are generally known for their lipophilicity, which allows them to be widely distributed in the body and to accumulate in fatty tissues .
Result of Action
Brominated biphenyls can potentially cause a variety of biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene”. For instance, the presence of other chemicals in the body can affect its metabolism and the formation of reactive metabolites .
Properties
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br/c23-20-14-12-17(13-15-20)16-8-10-19(11-9-16)22-7-3-5-18-4-1-2-6-21(18)22/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGVNJBBWRPIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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